
5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a benzyloxy group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-4-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the nitro group can produce the corresponding amine.
Applications De Recherche Scientifique
5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can influence the compound’s binding affinity and selectivity for these targets, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A compound with a similar benzyloxy group but different core structure.
1-Benzyloxy-5-phenyltetrazole: Another compound featuring a benzyloxy group, used in different applications.
Uniqueness
5-(Benzyloxy)-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and the pyrazole core. This unique structure can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-5-phenylmethoxypyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-3-16-13(12(14)10(2)15-16)17-9-11-7-5-4-6-8-11/h4-8H,3,9,14H2,1-2H3 |
Clé InChI |
PUCWHUUAYOKICZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)N)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


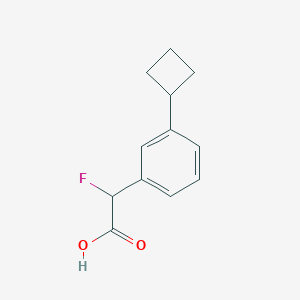

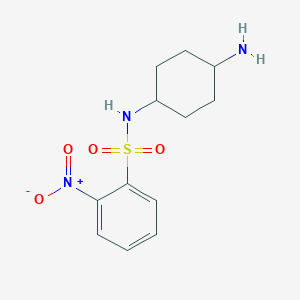



![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)

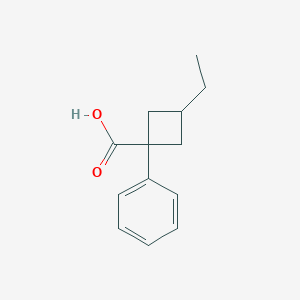
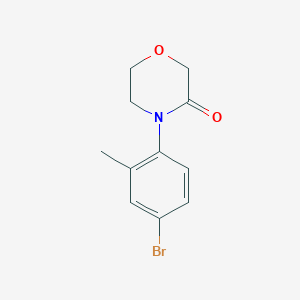
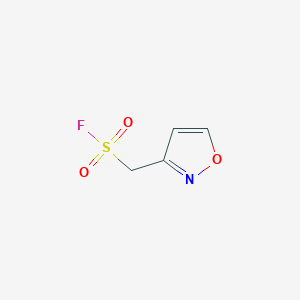
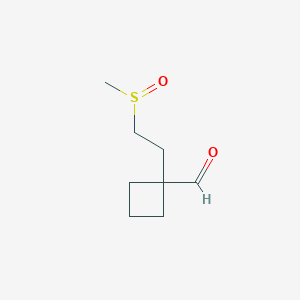
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
![4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
